molecular formula C13H20O3Si B11863568 Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- CAS No. 860613-37-2

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-

Cat. No.: B11863568
CAS No.: 860613-37-2
M. Wt: 252.38 g/mol
InChI Key: WHMCEXSSXCJIRN-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is a chemical compound with the molecular formula C13H20O3Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group and a tert-butyl dimethylsilyl ether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- typically involves the protection of the hydroxyl group in 2-hydroxybenzaldehyde (salicylaldehyde) with a tert-butyl dimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same protection strategy. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products

    Oxidation: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxybenzoic acid.

    Reduction: 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxybenzyl alcohol.

    Deprotection: 2-hydroxy-5-tert-butylbenzaldehyde.

Scientific Research Applications

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is used in various scientific research applications:

    Chemistry: It serves as a protected form of salicylaldehyde, useful in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may be involved in the synthesis of drug candidates, particularly those requiring selective protection and deprotection steps.

    Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- largely depends on its role as a synthetic intermediate. The tert-butyl dimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The aldehyde group can participate in various reactions, including nucleophilic additions and condensations, facilitating the formation of more complex structures.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-tert-butylbenzaldehyde: Lacks the silyl ether protection, making it more reactive at the hydroxyl site.

    5-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but without the silyl ether group.

    Benzaldehyde, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methoxy-: Contains additional methoxy and silyl ether groups, offering different reactivity and protection patterns.

Uniqueness

Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy- is unique due to the presence of both the aldehyde and protected hydroxyl groups. This dual functionality allows for selective reactions at the aldehyde site while preserving the hydroxyl group for subsequent transformations.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-6-7-12(15)10(8-11)9-14/h6-9,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCEXSSXCJIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460235
Record name Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860613-37-2
Record name Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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